N,N-Diethyl-N'-methylethylenediamine
Overview
Description
N,N-Diethyl-N’-methylethylenediamine is an organic compound with the molecular formula C7H18N2. It is a colorless to almost colorless clear liquid with a molecular weight of 130.23 g/mol. This compound is known for its use as a derivatization agent in various chemical analyses and reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-N’-methylethylenediamine can be synthesized through the Michael addition reaction. This involves the addition of N,N-Diethyl-N’-methylethylenediamine to nocathiacin . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, N,N-Diethyl-N’-methylethylenediamine is produced by reacting diethylamine with methylethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’-methylethylenediamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: N,N-Diethyl-N’-methylethylenediamine can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N-Diethyl-N’-methylethylenediamine has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a ligand in coordination chemistry.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-methylethylenediamine involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, enhancing its effectiveness in different applications .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: Similar in structure but with two methyl groups instead of ethyl groups.
N,N-Diethylethylenediamine: Similar but lacks the methyl group on the nitrogen atom.
N-Methylethylenediamine: Contains only one ethyl group and one methyl group.
Uniqueness
N,N-Diethyl-N’-methylethylenediamine is unique due to its specific combination of ethyl and methyl groups, which provides distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific derivatization or coordination chemistry .
Properties
IUPAC Name |
N',N'-diethyl-N-methylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-9(5-2)7-6-8-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDYQLJYEBWUIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059304 | |
Record name | 1,2-Ethanediamine, N,N-diethyl-N'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-79-0 | |
Record name | N,N-Diethyl-N′-methylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl(2-methylaminoethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-N'-methylethylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27480 | |
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Record name | 1,2-Ethanediamine, N1,N1-diethyl-N2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediamine, N,N-diethyl-N'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl(2-methylaminoethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diethyl(2-methylaminoethyl)amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57SYE7WSP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the steric hindrance of N,N-Diethyl-N'-methylethylenediamine influence the structure of copper(II)-thiocyanato complexes?
A1: Research indicates that the steric effects of alkyl substituents on N-donor bidentate amines like this compound play a crucial role in dictating the structure of resulting copper(II)-thiocyanato complexes. [] Increasing the steric bulk around the nitrogen donor atoms can lead to variations in the dimensionality, bonding modes of thiocyanate groups (bridging vs. terminal), and overall nuclearity (monomeric, dimeric, or polymeric) of the complexes. For instance, while less bulky amines may allow for polymeric structures with bridging thiocyanates, the increased steric hindrance from the ethyl and methyl groups in this compound could favor the formation of lower-nuclearity complexes, potentially even monomeric species with terminal thiocyanates. [] Computational studies using Density Functional Theory (DFT) could further elucidate the impact of steric effects on the preferred geometries and bonding arrangements in these complexes. []
Q2: Can this compound be used for sensitive detection of isocyanates, and if so, what makes it suitable?
A2: Yes, this compound can be effectively utilized for the sensitive detection of isocyanates. [] This is attributed to its advantageous structure, possessing both a secondary amine group and a tertiary amine group. The secondary amine group reacts rapidly and quantitatively with isocyanates, forming stable urea derivatives. [] The tertiary amine group enables sensitive detection via its interaction with tris(2,2′-bipyridine)ruthenium(II) (Ru(bpy)32+). This interaction facilitates a strong electrochemiluminescence (ECL) signal, allowing for the quantification of the derivatized isocyanates at low concentrations. [] This method offers higher sensitivity compared to traditional UV or electrochemical detection techniques. []
Q3: How does the use of this compound as a derivatizing agent for isocyanate detection compare to other derivatization reagents?
A4: The key advantage of this compound as a derivatizing agent for isocyanate analysis lies in the speed and efficiency of the derivatization reaction. [] Compared to other reported reagents, the derivatization with this compound is significantly faster, often occurring almost instantaneously. [] This rapid reaction kinetics simplifies the analytical procedure and reduces the analysis time, making it a practical choice for isocyanate determination.
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